![molecular formula C19H19ClN2O3 B4407365 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407365.png)
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate
Overview
Description
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway is involved in the activation of B-cell receptors, which play a crucial role in the development and progression of various cancers and autoimmune diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate inhibits the SYK pathway by binding to the ATP-binding site of the SYK kinase domain. This prevents the phosphorylation of downstream signaling molecules, including phospholipase Cγ2 and Bruton's tyrosine kinase, which are involved in B-cell receptor signaling. This ultimately leads to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activation of B-cell receptors and downstream signaling pathways in vitro, leading to the suppression of B-cell proliferation and survival. In vivo studies have demonstrated that this compound reduces tumor growth and improves survival in mouse models of lymphoma and leukemia. This compound has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate is its specificity for the SYK pathway, which makes it a promising therapeutic agent for B-cell malignancies and autoimmune diseases. However, one limitation of this compound is its potential off-target effects, which may lead to toxicity and adverse effects. Additionally, this compound may not be effective in all patients, and further studies are needed to identify biomarkers that can predict response to treatment.
Future Directions
For 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate research include the evaluation of its efficacy in clinical trials for B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to identify biomarkers that can predict response to treatment and to optimize dosing and treatment regimens. Finally, the development of combination therapies that target multiple pathways involved in B-cell receptor signaling may improve the efficacy of this compound and reduce the risk of resistance.
Scientific Research Applications
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that this compound inhibits the activation of B-cell receptors and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. In vivo studies have demonstrated that this compound reduces tumor growth and improves survival in mouse models of lymphoma and leukemia. This compound has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-14(23)25-18-7-2-4-15(12-18)19(24)22-10-8-21(9-11-22)17-6-3-5-16(20)13-17/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOASWYUYVKUOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.